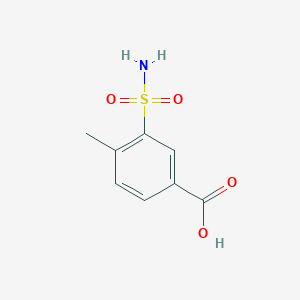

4-Methyl-3-sulfamoylbenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-3-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYIWRQZOYSBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286329 | |

| Record name | 4-methyl-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-05-2 | |

| Record name | 20532-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20532-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key chemical intermediate. The document details its physicochemical properties, provides established synthetic protocols, and explores its potential biological activities. All quantitative data is presented in structured tables for clarity, and experimental procedures are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and potential biological signaling mechanisms.

Introduction

This compound is a sulfonamide derivative of benzoic acid. Its structure, featuring a carboxylic acid, a sulfonamide group, and a methyl group on the benzene ring, makes it a versatile building block in medicinal chemistry. Sulfonamide-containing compounds have a long history in drug discovery, with applications ranging from antimicrobial agents to diuretics. This guide serves as a technical resource for researchers and professionals engaged in the synthesis and application of this and related molecules.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various chemical reactions and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 267-269 °C (recrystallized from water) | [1] |

| Boiling Point | 487.0 ± 55.0 °C (Predicted) | [1] |

| Density | 1.462 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.84 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The general synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic Acid (Intermediate)

This procedure outlines the chlorosulfonation of 4-methylbenzoic acid.

Materials:

-

4-Methylbenzoic acid

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a fume hood, carefully add chlorosulfonic acid to a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

While stirring, gradually add 4-methylbenzoic acid to the chlorosulfonic acid. The addition should be done in portions to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

After the addition is complete, slowly heat the reaction mixture. The temperature and reaction time will need to be optimized, but a typical procedure for similar compounds involves heating to around 60-80°C for several hours[2].

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonyl chloride intermediate.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Dry the product, 3-(chlorosulfonyl)-4-methylbenzoic acid, under vacuum.

Experimental Protocol: Synthesis of this compound (Final Product)

This procedure describes the amination of the sulfonyl chloride intermediate.

Materials:

-

3-(Chlorosulfonyl)-4-methylbenzoic acid

-

Concentrated ammonium hydroxide solution

-

Hydrochloric acid (for acidification)

-

Activated carbon (optional, for decolorization)

Procedure:

-

Suspend the dried 3-(chlorosulfonyl)-4-methylbenzoic acid in a flask containing concentrated ammonium hydroxide solution.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

-

(Optional) If the solution is colored, it can be decolorized by adding activated carbon and stirring for a short period, followed by filtration.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the final product.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the product with cold water.

-

For further purification, the product can be recrystallized from hot water.

-

Dry the purified product under vacuum.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 216.03250 |

| [M+Na]⁺ | 238.01444 |

| [M-H]⁻ | 214.01794 |

Data from PubChemLite[3]

Note on NMR and IR Spectroscopy: Experimental ¹H and ¹³C NMR data for derivatives of this compound can be found in the supporting information of scientific publications[1]. These can serve as a reference for the expected chemical shifts of the core structure. A typical IR spectrum of a benzoic acid derivative would show a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the sulfonyl group (around 1350 and 1160 cm⁻¹) and the substituted benzene ring[4].

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the available literature, the broader class of sulfamoylbenzoic acid derivatives has shown significant biological activity.

Lysophosphatidic Acid (LPA) Receptor Agonism

Derivatives of sulfamoylbenzoic acid have been identified as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA₂), a G protein-coupled receptor (GPCR)[5][6]. The LPA₂ receptor is implicated in various physiological processes, including cell survival and mucosal barrier protection[5]. Activation of the LPA₂ receptor can initiate downstream signaling cascades involving G proteins such as Gαq/11, Gαi/o, and Gα12/13, leading to cellular responses like calcium mobilization and Rho activation[7].

Caption: Potential signaling pathways activated by LPA₂ receptor agonists.

Antimicrobial Activity

The sulfonamide moiety is a well-known pharmacophore in antimicrobial drugs. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition leads to a bacteriostatic effect[8]. While direct antimicrobial data for this compound is not available, derivatives of N-substituted-4-methyl-benzenesulfonamide have shown activity against various bacterial strains[8]. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Conclusion

This compound is a valuable chemical entity with straightforward synthetic accessibility. Its physicochemical properties are well-defined, and this guide provides detailed protocols for its preparation. While its own biological profile is not extensively studied, its structural similarity to known LPA₂ receptor agonists and the established antimicrobial properties of the sulfonamide class of compounds highlight its potential as a lead structure in drug discovery and development. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Characterization of 4-Methyl-3-sulfamoylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key organic compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a detailed protocol for its synthesis, and presents its spectroscopic characterization. Furthermore, it explores the known and potential biological activities of this compound and the broader class of sulfamoylbenzoic acids, supported by relevant data and pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Physicochemical Properties

This compound is a sulfonamide derivative of benzoic acid. Its core structure features a benzoic acid moiety substituted with both a methyl and a sulfamoyl group, which are key determinants of its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 20532-05-2 |

| Chemical Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 267-269 °C[1] |

| Boiling Point (Predicted) | 487.0 ± 55.0 °C[1] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 3.84 ± 0.10[1] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the chlorosulfonation of 4-methylbenzoic acid followed by amination.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methylbenzoic acid

-

Chlorosulfonic acid

-

Thionyl chloride

-

Concentrated ammonium hydroxide

-

Ice

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid at 0 °C (ice bath).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The crude 3-(chlorosulfonyl)-4-methylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Suspend the crude 3-(chlorosulfonyl)-4-methylbenzoic acid in an excess of concentrated ammonium hydroxide at 0 °C.

-

Stir the mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted and Representative Data)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.3 | d | 1H | Aromatic H (H-2) |

| ~8.0 | dd | 1H | Aromatic H (H-6) |

| ~7.5 | d | 1H | Aromatic H (H-5) |

| ~7.4 | br s | 2H | -SO₂NH₂ |

| ~2.6 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~145 | Aromatic C (C-4) |

| ~139 | Aromatic C (C-3) |

| ~133 | Aromatic C (C-1) |

| ~131 | Aromatic C (H-6) |

| ~130 | Aromatic C (H-2) |

| ~126 | Aromatic C (H-5) |

| ~20 | -CH₃ |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (sulfonamide) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1340, ~1160 | S=O stretch (sulfonamide) |

| ~900 | O-H bend (out-of-plane, carboxylic acid) |

Table 5: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Assignment |

| ESI- | 214.0179 | [M-H]⁻ |

| ESI+ | 216.0325 | [M+H]⁺ |

| ESI+ | 238.0144 | [M+Na]⁺ |

Biological Activity and Potential Applications

Sulfamoylbenzoic acid derivatives are a well-established class of compounds with diverse biological activities. While specific quantitative data for this compound is limited in the available literature, its structural similarity to other biologically active sulfonamides provides a strong basis for predicting its potential therapeutic applications.

Enzyme Inhibition

The sulfonamide moiety is a key pharmacophore known to target various enzymes.

-

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. It is highly probable that this compound exhibits inhibitory activity against one or more CA isozymes.

-

Other Enzyme Targets: Derivatives of sulfamoylbenzoic acid have been investigated as inhibitors of other enzymes, including ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in nucleotide metabolism and signaling.[2]

Antimicrobial Activity

The sulfonamide class of drugs were among the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] This mechanism is selective for microorganisms, as humans obtain folic acid through their diet.[3] Therefore, this compound is a candidate for investigation as a potential antibacterial agent.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

General Mechanism of Action for Sulfonamide Antimicrobials

Caption: Inhibition of folic acid synthesis by sulfonamides.

Safety and Handling

Based on safety data sheets for related compounds, this compound should be handled with care. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a versatile building block with significant potential for the development of novel therapeutic agents. Its physicochemical properties and the biological activities associated with its structural class make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, summarizing its key characteristics and outlining methodologies for its synthesis and analysis. Further research to obtain detailed experimental spectroscopic data and to quantitatively assess its biological activity against a range of targets is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural, physicochemical, and potential biological properties of 4-Methyl-3-sulfamoylbenzoic acid. While this compound is a valuable building block in medicinal chemistry, detailed experimental data is not extensively available in the public domain. This document collates the existing information, including predicted and experimental data for the target molecule and its close analogs. It also presents a generalized synthesis protocol and discusses potential biological activities based on the broader class of sulfamoylbenzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Structural and Physicochemical Information

This compound, a derivative of benzoic acid, is characterized by the presence of both a methyl and a sulfamoyl group attached to the benzene ring. These functional groups are anticipated to influence its chemical reactivity, solubility, and biological interactions.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20532-05-2 | [1] |

| Chemical Formula | C₈H₉NO₄S | [1] |

| Molecular Weight | 215.23 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is important to note the distinction between predicted and experimentally determined values.

| Property | Value | Type |

| Melting Point | 267-269 °C | Experimental |

| Boiling Point | 487.0 ± 55.0 °C | Predicted |

| pKa | 3.84 ± 0.10 | Predicted |

| Density | 1.462 ± 0.06 g/cm³ | Predicted |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented, a general and robust method can be inferred from the synthesis of analogous sulfamoylbenzoic acid derivatives. The most prevalent route involves the chlorosulfonation of a substituted benzoic acid followed by amination.[1][2]

General Synthetic Workflow

The logical workflow for the synthesis of this compound would typically start from 4-methylbenzoic acid (p-toluic acid).

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is a representative method based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Materials:

-

4-Methylbenzoic acid

-

Chlorosulfonic acid

-

Concentrated aqueous ammonia

-

Hydrochloric acid (for acidification)

-

Ice

-

Suitable organic solvent for recrystallization (e.g., water, ethanol)

Procedure:

-

Chlorosulfonation: In a fume hood, to a stirred, cooled (0-5 °C) flask containing an excess of chlorosulfonic acid, slowly add 4-methylbenzoic acid in portions. The reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 70-80 °C) for several hours to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate, 4-methyl-3-(chlorosulfonyl)benzoic acid.

-

The crude sulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

Amination: The dried 4-methyl-3-(chlorosulfonyl)benzoic acid is then added portion-wise to a stirred, cooled (0-10 °C) solution of concentrated aqueous ammonia.

-

The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The resulting solution is then acidified with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the final product as a white to off-white solid.[1]

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, the carboxylic acid proton, and the sulfamoyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing sulfamoyl and carboxylic acid groups and the electron-donating methyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (Sulfonamide): Two bands around 3350 and 3250 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹.

-

S=O stretch (Sulfonamide): Asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry (MS)

The mass spectrum of this compound (MW: 215.23) would show a molecular ion peak. Predicted mass spectrometry data suggests a [M+H]⁺ adduct at m/z 216.03250 and a [M-H]⁻ adduct at m/z 214.01794.[3] Fragmentation patterns would likely involve the loss of the sulfamoyl group (SO₂NH₂), the carboxylic acid group (COOH), and other characteristic cleavages.

Biological Activity and Signaling Pathways (Inferred)

While there is a lack of direct studies on the biological activity of this compound, the sulfamoylbenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Derivatives have been investigated for a range of biological activities.

Potential as Enzyme Inhibitors

Sulfonamide-containing compounds are known to be potent inhibitors of various enzymes. For instance, certain sulfamoylbenzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis, diabetes, and inflammation.[2]

Potential as Receptor Modulators

Analogs of sulfamoylbenzoic acid have been synthesized and identified as specific agonists of the lysophosphatidic acid (LPA) receptor 2 (LPA₂), which plays a role in protecting cells from apoptosis.[4] This suggests that this compound could potentially interact with G protein-coupled receptors.

Hypothetical Signaling Pathway Involvement

Based on the activity of related compounds as LPA₂ receptor agonists, a hypothetical signaling pathway can be proposed. Activation of the LPA₂ receptor can lead to the activation of downstream signaling cascades that promote cell survival and proliferation.

Caption: Hypothetical signaling pathway for this compound.

Disclaimer: This pathway is speculative and based on the activities of related sulfamoylbenzoic acid analogs. Further research is required to validate any biological activity of this compound.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug development. This technical guide has summarized the currently available structural and physicochemical information. While there are gaps in the experimental data, particularly concerning its biological activity and detailed reaction protocols, the provided information serves as a valuable starting point for future research. Further investigation into its synthesis, spectroscopic characterization, and biological evaluation is warranted to fully elucidate its properties and potential therapeutic applications.

References

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]

- 3. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of 4-Methyl-3-sulfamoylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-3-sulfamoylbenzoic acid, a sulfonamide-based aromatic carboxylic acid, and its derivatives are subjects of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known biological activities of this compound class, with a primary focus on its roles as a carbonic anhydrase inhibitor and a diuretic agent. While specific quantitative data for this compound is limited in publicly available literature, this document compiles and presents representative data from structurally similar compounds to provide a functional understanding of its potential efficacy and mechanisms of action. Detailed experimental protocols for assessing these biological activities are also provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Biological Activities

The biological activities of this compound and its analogs primarily stem from the presence of the sulfonamide group, a well-established pharmacophore. The two principal areas of investigation for this class of compounds are carbonic anhydrase inhibition and diuretic effects. Additionally, some sulfonamides have been explored for their herbicidal properties.

Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By inhibiting CAs, particularly isoforms like CA II and IV which are involved in aqueous humor secretion in the eye, these compounds can reduce intraocular pressure, making them valuable candidates for the treatment of glaucoma.[1] Derivatives of 4-chloro-3-sulfamoylbenzoic acid have shown potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[3]

Diuretic Activity

The sulfonamide moiety is a key feature of many diuretic drugs.[4] These compounds typically exert their effects by inhibiting specific ion transporters in the renal tubules, leading to increased excretion of sodium, chloride, and water. While the precise mechanism for this compound is not extensively detailed, related aminobenzoic acid diuretics have been synthesized and screened for their diuretic properties in animal models.[4]

Herbicidal Activity

Certain benzoic acid derivatives have been investigated for their herbicidal properties. Although specific data for this compound is not available, the general class of compounds has been a subject of interest in the development of new herbicides.

Quantitative Data (Representative)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory activities of structurally related compounds against various human carbonic anhydrase isoforms. This data is intended to be representative of the potential activity of this class of molecules.

Table 1: Inhibitory Activity of Representative Sulfonamides against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| 4-Chloro-3-sulfamoyl-benzenecarboxamide derivative 1 | - | Low nM range | - | Low nM range |

| 4-Sulfamoyl-benzenecarboxamide derivative 2 | Higher affinity than for hCA II | - | - | - |

| Methyl 2-halo-5-sulfamoyl-benzoate derivative 3 | - | - | 0.12 (Kd) | >100-fold selectivity over other CAs |

Data compiled from multiple sources for illustrative purposes.[1][3][5] "-" indicates data not available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for screening carbonic anhydrase inhibitors.[6]

Principle: The assay utilizes the esterase activity of carbonic anhydrase on a substrate, p-nitrophenyl acetate (pNPA), which releases a chromogenic product, p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the CA activity. Inhibition of the enzyme results in a decreased rate of color development.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

This compound (or test compound)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

A solution of the test compound at various concentrations.

-

A solution of purified hCA II enzyme.

-

Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the pNPA substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol is based on established methods for screening diuretic agents in rats.[7][8]

Principle: The diuretic activity of a test compound is assessed by measuring the volume of urine excreted by rats over a specific period after administration of the compound. The results are compared to those from a control group and a group treated with a standard diuretic.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound (or test compound)

-

Furosemide (standard diuretic)

-

Normal saline (0.9% NaCl)

-

Metabolic cages for rats

-

Graduated cylinders

Procedure:

-

Animal Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment for acclimatization.

-

Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.

-

Grouping: Divide the rats into groups (n=6 per group):

-

Control group: Receives the vehicle (e.g., normal saline).

-

Standard group: Receives furosemide (e.g., 10 mg/kg, p.o.).

-

Test groups: Receive different doses of this compound (e.g., 100, 200, 400 mg/kg, p.o.).

-

-

Hydration: Administer normal saline (25 ml/kg, p.o.) to all rats to ensure a uniform water and salt load.

-

Compound Administration: Immediately after hydration, administer the vehicle, standard drug, or test compound to the respective groups.

-

Urine Collection: Place the rats back into the metabolic cages and collect the urine excreted over a period of 5 to 24 hours.

-

Measurement: Measure the total volume of urine for each rat. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the mean urine output for each group. Compare the urine output of the test groups to the control and standard groups to determine the diuretic activity. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to assess the significance of the results.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway for carbonic anhydrase inhibition and a general experimental workflow for screening potential inhibitors.

Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor, leading to reduced aqueous humor formation.

Caption: A typical experimental workflow for screening and identifying carbonic anhydrase inhibitors.

Conclusion

This compound belongs to a class of compounds with significant potential as carbonic anhydrase inhibitors and diuretics. While specific biological data for this exact molecule is not extensively documented in the public domain, the activities of structurally related sulfonamides provide a strong rationale for its investigation in these therapeutic areas. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the biological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. Further studies are warranted to elucidate the specific quantitative activity and full pharmacological profile of this compound.

References

- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-3-sulfamoylbenzoic acid and its Analogs

Disclaimer: Direct experimental data on 4-Methyl-3-sulfamoylbenzoic acid is limited in the available scientific literature. This guide provides an in-depth analysis of its expected mechanism of action based on the well-established pharmacology of its close structural analogs, primarily sulfamoylbenzoic acid derivatives, which are known to act as carbonic anhydrase inhibitors.

Executive Summary

This compound belongs to the class of aromatic sulfonamides, a group of compounds extensively studied for their therapeutic effects. The primary mechanism of action for this class of molecules is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] By blocking the active site of these enzymes, sulfamoylbenzoic acid derivatives interfere with the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition has significant physiological consequences, leading to their use as diuretics and for the treatment of glaucoma.[2] The diuretic effect stems from the reduced reabsorption of sodium bicarbonate in the proximal tubules of the kidney, leading to increased excretion of salt and water.[3] In the eye, inhibition of carbonic anhydrase in the ciliary processes reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[4]

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfamoyl group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity of this compound and its analogs against carbonic anhydrases. This group mimics the substrate (bicarbonate) and coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic function.

The Catalytic Role of Carbonic Anhydrase

Carbonic anhydrases are ubiquitous enzymes that play a crucial role in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[5] They catalyze the following reversible reaction:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

The inhibition of this reaction by sulfamoylbenzoic acid derivatives disrupts these physiological processes in a tissue-specific manner, depending on the isoform of carbonic anhydrase being targeted.

Signaling Pathway of Carbonic Anhydrase Inhibition

The mechanism of action at the molecular level involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of carbonic anhydrase. This binding is stabilized by a network of hydrogen bonds with surrounding amino acid residues, leading to potent inhibition of the enzyme's catalytic activity.

Pharmacological Effects

The inhibition of carbonic anhydrase by sulfamoylbenzoic acid derivatives leads to two primary pharmacological effects: diuresis and reduction of intraocular pressure.

Diuretic Effect

In the proximal convoluted tubule of the kidney, carbonic anhydrase is essential for the reabsorption of sodium bicarbonate. By inhibiting this enzyme, this compound is expected to increase the urinary excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.[2] This mechanism is similar to that of other sulfonamide diuretics.[3]

Reduction of Intraocular Pressure

Carbonic anhydrase is also highly expressed in the ciliary body of the eye, where it plays a critical role in the secretion of aqueous humor. Inhibition of this enzyme leads to a decrease in bicarbonate formation, which in turn reduces the transport of sodium and fluid into the eye.[4] This reduction in aqueous humor formation lowers intraocular pressure, making carbonic anhydrase inhibitors a mainstay in the treatment of glaucoma.[2]

Quantitative Data: In Vitro Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the in vitro inhibition data (Kᵢ values) of representative sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the potency and selectivity of this class of compounds.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 4-Sulfamoylbenzoic acid | 334 | 35.2 | 4.2 | 2.8 |

| Benzamide of 4-sulfamoylbenzoic acid | 121 | 12.3 | 3.1 | 1.9 |

| 4-Chloro-3-sulfamoylbenzoic acid deriv. | 5.3 - 98 | 0.54 - 9.7 | - | - |

Data compiled from multiple sources.[1][4]

Experimental Protocols

The primary assay used to determine the inhibitory activity of compounds like this compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

Objective: To measure the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.

Principle: This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂. The initial rate of the reaction is determined in the presence and absence of the inhibitor.

Materials:

-

Purified carbonic anhydrase isoform

-

Test compound (e.g., this compound) dissolved in a suitable solvent

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

A solution of the enzyme and the pH indicator in buffer is mixed with a solution of the test compound at various concentrations.

-

This mixture is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time, which corresponds to the change in pH due to the formation of H⁺ ions.

-

The initial rate of the reaction is calculated from the slope of the absorbance versus time curve.

-

The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Structure-Activity Relationship (SAR)

The diuretic and carbonic anhydrase inhibitory activity of sulfamoylbenzoic acid derivatives is highly dependent on the nature and position of substituents on the benzene ring.[6]

-

Sulfamoyl Group: The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the zinc ion in the carbonic anhydrase active site.

-

Carboxylic Acid Group: The position of the carboxylic acid group relative to the sulfamoyl group influences the compound's pharmacokinetic and pharmacodynamic properties.

-

Substituents on the Benzene Ring:

-

Electron-withdrawing groups, such as chlorine at position 4, generally enhance the inhibitory activity.[4] This is likely due to an increase in the acidity of the sulfonamide proton, facilitating its deprotonation and binding to the zinc ion.

-

The substitution of a methyl group at position 4, as in this compound, is expected to have a different electronic effect compared to a chloro group. The methyl group is weakly electron-donating, which might slightly reduce the acidity of the sulfonamide proton and potentially lead to a lower inhibitory potency compared to its 4-chloro analog. However, steric factors and interactions with other residues in the active site also play a crucial role.[6]

-

Further derivatization of the carboxylic acid or the sulfamoyl group can lead to compounds with altered solubility, cell permeability, and isoform selectivity.[1]

Conclusion

Based on the extensive research on its structural analogs, the primary mechanism of action of this compound is anticipated to be the inhibition of carbonic anhydrase. This activity is expected to confer diuretic and intraocular pressure-lowering effects. The potency of its inhibitory action will be influenced by the electronic and steric properties of the 4-methyl substituent. Further experimental studies are warranted to fully elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Furosemide - Wikipedia [en.wikipedia.org]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl-3-sulfamoylbenzoic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-sulfamoylbenzoic acid, with the CAS number 20532-05-2, is a sulfonamide derivative of benzoic acid. While extensive, specific research on this particular molecule is limited in publicly accessible literature, its structural class—sulfamoylbenzoic acids—is of significant interest in medicinal chemistry. Compounds in this family are recognized for a variety of biological activities and are key intermediates in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of this compound, supplemented with data and protocols from closely related analogs to offer a predictive and practical resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported, primarily by chemical suppliers. These quantitative data are summarized in the table below for clear reference.

| Property | Value | Source |

| Molecular Formula | C8H9NO4S | [1][] |

| Molecular Weight | 215.23 g/mol | [1][] |

| Melting Point | 267-269 °C | [1] |

| Boiling Point (Predicted) | 487.0 ± 55.0 °C | [1][3] |

| Density (Predicted) | 1.462 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 3.84 ± 0.10 | [1][3] |

| Appearance | White to off-white solid | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would logically proceed via the chlorosulfonation of 4-methylbenzoic acid, followed by amination of the resulting sulfonyl chloride.

Step 1: Chlorosulfonation of 4-Methylbenzoic Acid

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

To the flask, add 4-methylbenzoic acid.

-

Cool the flask in an ice bath.

-

Slowly add an excess of chlorosulfonic acid dropwise to the cooled and stirred 4-methylbenzoic acid. The reaction is exothermic and should be controlled to prevent excessive temperature increase.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Dry the product under vacuum.

Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid

-

Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in an excess of concentrated aqueous ammonia.

-

Stir the mixture vigorously at room temperature or with gentle warming for several hours.

-

Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the final product, this compound.

-

Collect the white to off-white solid by vacuum filtration.

-

Wash the product with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified this compound.

-

Dry the purified product under vacuum.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-3-sulfamoylbenzoic acid, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.

Chemical Identity and Structure

This compound is a sulfonamide derivative of benzoic acid. Its chemical structure consists of a benzoic acid core substituted with a methyl group at the 4-position and a sulfamoyl group (-SO₂NH₂) at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20532-05-2 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |

| InChI Key | USYIWRQZOYSBNN-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available experimental and predicted data for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Melting Point | 267-269 °C[1][2] | Experimental |

| Boiling Point | 487.0 ± 55.0 °C | Predicted[1][2] |

| pKa | 3.84 ± 0.10 | Predicted[1][2] |

| LogP | 0.4 | Predicted |

| Solubility | Data not available. See Section 3.1 for a general protocol. | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following sections outline standard experimental protocols for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in an aqueous medium.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a co-solvent mixture like water-methanol or water-ethanol if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For more accurate results, the data can be analyzed using Gran's plot or other computational methods.

Determination of LogP (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for its estimation.

-

System Preparation: An RP-HPLC system with a C18 column is equilibrated with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected into the system, and their retention times (t_R) are recorded.

-

Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Standard Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

LogP Determination: The log k' for the test compound is calculated and used to determine its LogP value from the calibration curve.

Spectral Data Analysis

Table 3: Predicted Spectral Characteristics of this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (7-9 ppm). The proton ortho to the carboxylic acid will be the most deshielded.- Methyl Protons (-CH₃): A singlet around 2.4-2.7 ppm.- Sulfamoyl Protons (-SO₂NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration. |

| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal around 165-175 ppm.- Aromatic Carbons: Six signals in the aromatic region (120-150 ppm). The carbons attached to the electron-withdrawing carboxylic acid and sulfamoyl groups will be the most deshielded.- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.- N-H Stretch (Sulfonamide): Two bands in the region of 3200-3400 cm⁻¹.- S=O Stretch (Sulfonamide): Two strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- C-H Stretches (Aromatic and Methyl): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 215.- Key Fragmentation Patterns: Loss of -OH (m/z = 198), loss of -COOH (m/z = 170), and cleavage of the sulfamoyl group. |

Biological Context and Signaling Pathways

Sulfamoylbenzoic acid derivatives are well-known for their biological activities, particularly as diuretics and inhibitors of carbonic anhydrase.

Mechanism of Action as a Carbonic Anhydrase Inhibitor

The primary mechanism of action for the diuretic and anti-glaucoma effects of many sulfonamides is the inhibition of carbonic anhydrase (CA) isoenzymes. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.

In the proximal convoluted tubule of the kidney, inhibition of CA decreases the reabsorption of bicarbonate, sodium, and water, leading to a diuretic effect. In the ciliary body of the eye, CA inhibition reduces the formation of bicarbonate ions, which are crucial for aqueous humor secretion. This leads to a decrease in intraocular pressure, making these compounds useful in the treatment of glaucoma.

Synthesis Outline

A general and established method for the synthesis of this compound and its derivatives involves a two-step process starting from 4-methylbenzoic acid.

-

Chlorosulfonation: 4-Methylbenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, primarily at the position ortho to the carboxylic acid group due to its meta-directing effect and steric hindrance.

-

Amination: The resulting 4-methyl-3-chlorosulfonylbenzoic acid is then treated with ammonia (or an appropriate amine for derivative synthesis) to replace the chlorine atom with an amino group, forming the final sulfamoylbenzoic acid product.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily due to its role as a carbonic anhydrase inhibitor. While a complete experimental dataset of its physicochemical properties is not fully available in the public domain, this guide provides a robust foundation based on a combination of experimental data for the core compound, predicted values, and data from closely related analogs. The provided experimental protocols offer a clear path for the in-house determination of these crucial parameters. A deeper understanding of these properties is essential for the rational design and development of novel therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to 4-Methyl-3-sulfamoylbenzoic acid (CAS: 20532-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-sulfamoylbenzoic acid, a key organic intermediate with significant potential in medicinal chemistry. This document collates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and potential biological activities, with a focus on its role as a scaffold for the development of carbonic anhydrase inhibitors and diuretics. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a robust profile for research and development purposes. All quantitative data is presented in structured tables, and experimental workflows and potential signaling pathways are visualized using diagrams.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-carboxy-2-methylbenzenesulfonamide, is a sulfonamide derivative of benzoic acid. Its chemical structure combines a carboxylic acid and a sulfonamide group on a toluene backbone, making it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20532-05-2 |

| Molecular Formula | C₈H₉NO₄S[1] |

| Molecular Weight | 215.23 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N[1] |

| InChI | InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)[1] |

| InChIKey | USYIWRQZOYSBNN-UHFFFAOYSA-N[1] |

Table 1: Chemical Identifiers for this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 487.0±55.0 °C | Predicted |

| Density | 1.462±0.06 g/cm³ | Predicted |

| pKa | 3.84±0.10 | Predicted |

| XlogP | 0.4 | Predicted[1] |

Table 2: Predicted Physicochemical Properties of this compound.

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 4-methylbenzoic acid. The first step involves chlorosulfonation to introduce the sulfonyl chloride group, followed by amination to form the sulfonamide.

Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

This protocol is based on the synthesis of the direct precursor to the title compound.[2]

Materials:

-

4-Methylbenzoic acid

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 4-methylbenzoic acid (1.0 g, 7.35 mmol) in chlorosulfonic acid (10 mL).

-

Heat the reaction mixture to reflux and stir overnight.

-

Cool the reaction to room temperature and carefully pour it onto ice.

-

Filter the resulting solid precipitate.

-

Dissolve the solid in dichloromethane and wash with 1M HCl.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo to yield 3-(chlorosulfonyl)-4-methylbenzoic acid.

General Protocol: Amination of 3-(Chlorosulfonyl)-4-methylbenzoic acid

While a specific protocol for the amination of 3-(chlorosulfonyl)-4-methylbenzoic acid is not detailed in the searched literature, a general procedure can be inferred from the synthesis of analogous sulfamoylbenzoic acids.

Procedure:

-

Suspend the synthesized 3-(chlorosulfonyl)-4-methylbenzoic acid in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Spectroscopic Data

¹H-NMR Spectroscopy

The proton NMR spectrum of the precursor, 3-(chlorosulfonyl)-4-methylbenzoic acid , has been reported.[2]

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 8.32 ppm | d | 1.9 Hz | 1H | Ar-H |

| 7.77 ppm | dd | 2.0 Hz, 7.7 Hz | 1H | Ar-H |

| 7.26 ppm | d | 7.9 Hz | 1H | Ar-H |

| 2.58 ppm | s | - | 3H | -CH₃ |

Table 3: ¹H-NMR Data for 3-(Chlorosulfonyl)-4-methylbenzoic acid in DMSO-d₆.

For This compound , the expected ¹H-NMR spectrum would show three aromatic protons with splitting patterns similar to the precursor, a singlet for the methyl group, and a broad singlet for the sulfonamide protons, which is exchangeable with D₂O. The carboxylic acid proton would also be present as a broad singlet at a downfield chemical shift.

Mass Spectrometry

Predicted mass spectrometry data for this compound is available.[1]

| Adduct | m/z |

| [M+H]⁺ | 216.03250 |

| [M+Na]⁺ | 238.01444 |

| [M-H]⁻ | 214.01794 |

Table 4: Predicted m/z Values for this compound.

Biological Activity and Potential Applications

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. Derivatives of sulfamoylbenzoic acid are particularly recognized for their diuretic and carbonic anhydrase inhibitory effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide.[3] Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3] Sulfonamides are a well-established class of potent CA inhibitors.[3] Numerous studies on derivatives of 4-sulfamoylbenzoic acid and 4-chloro-3-sulfamoylbenzoic acid have demonstrated their efficacy as inhibitors of various human carbonic anhydrase (hCA) isoforms.[4][5] It is highly probable that this compound also exhibits inhibitory activity against CAs, making it a valuable starting point for the design of novel inhibitors.

Diuretic Activity

Many sulfamoylbenzoic acid derivatives are known to possess diuretic properties.[6] They typically act by inhibiting sodium and chloride reabsorption in the kidneys, leading to increased water excretion. Studies on various 3- and 4-substituted 5-sulfamoylbenzoic acids have established a clear structure-activity relationship for diuretic effects.[6] The structural similarity of this compound to known aminobenzoic acid diuretics suggests its potential as a diuretic agent or as a scaffold for the development of new diuretic drugs.[7]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related sulfonamide compounds, it should be handled with care.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or use a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable chemical intermediate with strong potential for applications in drug discovery and development, particularly in the fields of carbonic anhydrase inhibition and diuretics. While specific experimental data for this compound is sparse in the public domain, this guide provides a comprehensive overview based on available information for its precursors and closely related analogs. Further experimental investigation into its synthesis, spectroscopic properties, and biological activities is warranted to fully elucidate its potential.

References

- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. benchchem.com [benchchem.com]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives of 4-Methyl-3-sulfamoylbenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of 4-Methyl-3-sulfamoylbenzoic acid. This class of compounds, belonging to the broader family of sulfamoylbenzoic acids, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profiles, including diuretic, antihypertensive, and enzyme-inhibiting properties. This document consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Scaffolds

This compound serves as a versatile scaffold for the development of a wide range of derivatives. The core structure features a benzoic acid moiety, a methyl group, and a sulfonamide group, all of which can be chemically modified to modulate the compound's physicochemical properties and biological activity. The primary points of derivatization are the carboxylic acid and the sulfonamide nitrogen, allowing for the synthesis of amides, esters, and N-substituted sulfonamides.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically follows established routes for the modification of benzoic acids and sulfonamides. While specific protocols for the 4-methyl-3-sulfamoyl variant are not extensively detailed in publicly available literature, the general methodologies for analogous sulfamoylbenzoic acids are directly applicable.

General Synthesis of Sulfamoyl-Benzamide Derivatives

A common synthetic route involves the initial chlorosulfonation of a benzoic acid derivative, followed by amination to form the sulfonamide, and subsequent amide coupling at the carboxylic acid position.

Experimental Protocol: Synthesis of Sulfamoyl-Benzamide Derivatives

This protocol outlines a linear approach to synthesize sulfamoyl-benzamide derivatives, starting from a substituted benzoic acid.

Step 1: Chlorosulfonation of Benzoic Acid

-

To an excess of chlorosulfonic acid, slowly add the substituted benzoic acid at a controlled temperature.

-

The reaction mixture is heated to facilitate the electrophilic substitution.

-

Upon completion, the mixture is carefully quenched with ice, leading to the precipitation of the sulfonyl chloride derivative.

-

The product is isolated by filtration and dried.

Step 2: Formation of the Sulfonamide

-

The synthesized sulfonyl chloride is dissolved in a suitable solvent.

-

The desired amine (e.g., cyclopropylamine, morpholine) is added, often in the presence of a base to neutralize the HCl byproduct.

-

The reaction proceeds to yield the corresponding sulfamoylbenzoic acid.

Step 3: Amide Coupling

-

The sulfamoylbenzoic acid is dissolved in a mixture of dichloromethane (DCM) and dimethylformamide (DMF).

-

A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, like 4-Dimethylaminopyridine (DMAP), are added.

-

The desired amine or aniline is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, yielding the final sulfamoyl-benzamide derivative[1].

Synthesis of N-Substituted Sulfonamide Derivatives

Derivatives can also be synthesized by reacting the sulfonyl chloride intermediate with various primary or secondary amines.

Experimental Protocol: Hinsberg Reaction for Sulfonamide Formation

-

Dissolve the corresponding sulfonyl chloride in an anhydrous solvent like dichloromethane (DCM).

-

Add a base, such as pyridine or triethylamine.

-

Cool the mixture to 0°C.

-

Slowly add the desired primary or secondary amine.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product is then isolated and purified through extraction and chromatography.

Biological Activities and Quantitative Data

Derivatives of sulfamoylbenzoic acid have been investigated for their activity against a range of biological targets, demonstrating their potential as therapeutic agents.

Inhibition of Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Certain sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDases, enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP.[1] Dysregulation of h-NTPDase activity is associated with various pathological conditions, including thrombosis, inflammation, and cancer.[1]

| Compound/Derivative | Target | IC50 (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Table 1: Inhibitory activity of selected sulfamoyl-benzamide derivatives against h-NTPDase isoforms. Data extracted from a study on sulfamoyl-benzamide derivatives as selective inhibitors for h-NTPDases.[1]

Experimental Protocol: In Vitro h-NTPDase Inhibition Assay

The inhibitory potential of compounds against h-NTPDases can be determined using a malachite green-based colorimetric assay, which measures the inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂), ATP solution, malachite green reagent, and recombinant h-NTPDase enzyme.

-

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATP substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the released phosphate by adding the malachite green reagent.

-

Read the absorbance at approximately 630 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][3]

Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance.[4] Inhibitors of CAs are used in the treatment of glaucoma, epilepsy, and other conditions. Derivatives of 4-chloro-3-sulfamoylbenzoic acid have shown potent inhibitory activity against several CA isoforms.[4]

| Compound Class | Target Isoform | Affinity/Activity |